molecular formula C15H11NO B1609374 4-(2-Methylbenzoyl)benzonitrile CAS No. 913485-57-1

4-(2-Methylbenzoyl)benzonitrile

Cat. No.: B1609374
CAS No.: 913485-57-1
M. Wt: 221.25 g/mol
InChI Key: FEWUACDGESCRIY-UHFFFAOYSA-N
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Description

4-(2-Methylbenzoyl)benzonitrile is an organic compound with the molecular formula C15H11NO It is a derivative of benzonitrile, where the benzoyl group is substituted with a 2-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylbenzoyl)benzonitrile typically involves the Friedel-Crafts acylation reaction. In this process, 2-methylbenzoyl chloride reacts with benzonitrile in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Reaction Conditions:

    Reagents: 2-methylbenzoyl chloride, benzonitrile, aluminum chloride

    Solvent: Dichloromethane or another non-polar solvent

    Temperature: 0°C to room temperature

    Time: Several hours, depending on the scale of the reaction

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylbenzoyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nitric acid for nitration, bromine for bromination

Major Products

    Oxidation: 4-(2-Carboxybenzoyl)benzonitrile

    Reduction: 4-(2-Methylbenzoyl)benzylamine

    Substitution: 4-(2-Methylbenzoyl)-2-nitrobenzonitrile, 4-(2-Methylbenzoyl)-2-bromobenzonitrile

Scientific Research Applications

4-(2-Methylbenzoyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Methylbenzoyl)benzonitrile depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, altering their activity. In pharmacological studies, it may interact with cellular receptors or enzymes, modulating signaling pathways involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylbenzoyl)benzonitrile
  • 4-(2-Methylphenyl)benzonitrile
  • 4-(2-Methylbenzoyl)benzamide

Uniqueness

4-(2-Methylbenzoyl)benzonitrile is unique due to the specific positioning of the methyl group on the benzoyl moiety. This structural feature can influence its reactivity and interaction with other molecules, making it distinct from other similar compounds.

Properties

IUPAC Name

4-(2-methylbenzoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c1-11-4-2-3-5-14(11)15(17)13-8-6-12(10-16)7-9-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWUACDGESCRIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10425048
Record name 4-(2-methylbenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913485-57-1
Record name 4-(2-methylbenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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